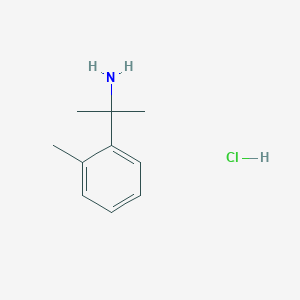

2-(2-Methylphenyl)propan-2-amine hydrochloride

Description

Properties

IUPAC Name |

2-(2-methylphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-8-6-4-5-7-9(8)10(2,3)11;/h4-7H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISFOXBYRQWDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439899-51-0 | |

| Record name | 2-(2-methylphenyl)propan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Chemical Profile of 2-(2-Methylphenyl)propan-2-amine HCl

This technical guide details the chemical properties, synthesis, and handling of 2-(2-Methylphenyl)propan-2-amine Hydrochloride .

Executive Summary & Structural Definition

2-(2-Methylphenyl)propan-2-amine HCl is a sterically hindered primary amine belonging to the class of cumylamines (

The presence of the ortho-methyl group on the phenyl ring introduces significant steric strain and conformational locking (the "ortho-effect"), which distinguishes its reactivity profile from the para-isomer or the unsubstituted parent.

Chemical Identity Table[1][2]

| Property | Detail |

| IUPAC Name | 2-(2-Methylphenyl)propan-2-amine hydrochloride |

| Common Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 149.23 (Free Base) / 185.69 (HCl Salt) |

| Structural Class | Sterically hindered primary amine; Phenethylamine analogue |

| Key Functional Groups | Primary Amine (-NH |

Physicochemical Properties[2][8][9][10][11]

The physicochemical behavior of this compound is dominated by the steric bulk of the ortho-tolyl group and the gem-dimethyl substitution.

Solubility & pKa

-

Aqueous Solubility: The hydrochloride salt is highly water-soluble (>50 mg/mL) due to the ionic lattice energy being overcome by hydration of the ammonium cation. The free base is lipophilic and practically insoluble in water.

-

pKa (Predicted): ~9.8 – 10.2.

-

Mechanism:[1] While the inductive effect of the gem-dimethyl group typically increases basicity (electron donation), the ortho-methyl group creates steric hindrance to solvation of the protonated ammonium head. This often results in a slightly lower pKa compared to the para-isomer, as the hydration shell around the cation is disrupted.

-

Solid State Stability

-

Hygroscopicity: As a primary amine hydrochloride, the salt is moderately hygroscopic. It requires storage in desiccated environments to prevent deliquescence (absorbing moisture until it dissolves).

-

Thermal Properties:

-

Melting Point: Expected range 240°C – 260°C (decomposition).

-

Stability: The quaternary carbon prevents

-elimination reactions common in other amines, lending high thermal stability to the carbon skeleton.

-

Synthesis & Manufacturing Protocol

The most robust synthesis route for tertiary carbinamines (amines on a quaternary carbon) is the Ritter Reaction . Direct alkylation of ammonia is often unsuccessful due to steric hindrance and elimination side reactions.

Synthesis Pathway (The Grignard-Ritter Route)

This protocol describes a self-validating two-stage synthesis:

-

Nucleophilic Addition: Conversion of 2'-methylacetophenone to the tertiary alcohol.

-

Ritter Amination: Conversion of the alcohol to the amine via a carbocation intermediate.

Step 1: Precursor Synthesis (Tertiary Alcohol)

-

Reagents: 2'-Methylacetophenone, Methylmagnesium Bromide (MeMgBr, 3.0M in ether), THF.

-

Protocol:

-

Cool MeMgBr solution to 0°C under N

. -

Add 2'-methylacetophenone dropwise. The ortho-methyl group restricts rotational freedom, so addition may be slower than with unsubstituted acetophenone.

-

Reflux for 2 hours to ensure completion.

-

Quench with saturated NH

Cl. Extract with diethyl ether. -

Intermediate: 2-(2-Methylphenyl)propan-2-ol.

-

Step 2: The Ritter Reaction[2]

-

Reagents: Sodium Cyanide (NaCN), Sulfuric Acid (H

SO -

Mechanism: The sulfuric acid dehydrates the alcohol to form a stable tertiary benzylic carbocation. The nitrile (HCN generated in situ or added) attacks this cation.

-

Critical Note: The ortho-methyl group prevents oligomerization of the intermediate alkene (

-methylstyrene derivative), a common side reaction in the para-isomer synthesis. This makes the ortho synthesis cleaner.

Synthesis Workflow Diagram

Caption: Figure 1. Two-step synthesis via Grignard addition and Ritter amination.[2] The pathway leverages the stability of the tertiary benzylic carbocation.

Analytical Characterization

To validate the identity of 2-(2-Methylphenyl)propan-2-amine HCl, researchers should look for specific spectral signatures that confirm the ortho-substitution and the integrity of the amine.

Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-d

- 1.6 - 1.7 ppm (6H, s): Gem-dimethyl singlet. This signal will be slightly downfield compared to the para-isomer due to the magnetic anisotropy of the twisted phenyl ring.

- 2.3 - 2.4 ppm (3H, s): Ortho-methyl group attached to the ring.

-

8.5+ ppm (3H, broad s): Ammonium protons (-NH

-

Aromatic Region: Complex multiplet (4H) rather than the clean AA'BB' system seen in para-isomers.

Mass Spectrometry (MS)

-

Fragmentation Pattern:

-

Base Peak (m/z 58): Loss of the benzyl radical to form the iminium ion [C(CH

) -

Tropylium Ion: A peak at m/z 105 (methyl-tropylium) may be observed if the C-N bond cleaves.

-

Analytical Decision Tree

Caption: Figure 2. Analytical workflow for validating salt formation and isomeric purity.

Handling and Safety

Hazard Identification

-

Corrosivity: As an HCl salt, the compound is acidic in solution. The free base is a caustic amine.

-

Acute Toxicity: While specific LD50 data for this isomer is limited, structurally related cumylamines are CNS active. Handle as a potential stimulant/irritant.

-

Dust Hazard: Fine crystalline powder; use a localized exhaust hood to prevent inhalation.

Storage Protocol

-

Container: Amber glass vial with a Teflon-lined cap.

-

Atmosphere: Argon or Nitrogen backfill recommended.

-

Temperature: 2-8°C (Refrigerated) to minimize slow oxidation or hygroscopic clumping.

References

-

Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048. Link

-

Hoenke, C., et al. (2009).[2] Synthesis of 2-methyl-1-substituted phenyl-2-propylamines via Ritter reaction.[2] Bioorganic & Medicinal Chemistry Letters, 19(23), 6640-6644. (Describes the Ritter reaction on analogous methyl-phenyl-propene systems). Link

-

Liron, F., et al. (2002). Kinetics of alpha-methylstyrene oligomerization. Journal of Polymer Science Part A: Polymer Chemistry, 40(10), 1366–1376. (Discusses the steric inhibition of oligomerization in ortho-substituted alpha-methylstyrenes). Link

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2-(2-Methylphenyl)propan-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural determination of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the structural elucidation of 2-(2-Methylphenyl)propan-2-amine hydrochloride, a substituted phenethylamine derivative. Moving beyond a simple recitation of techniques, this document delves into the strategic application and interpretation of modern spectroscopic and crystallographic methods. It is designed to serve as a practical and authoritative resource for researchers and scientists, offering not just protocols, but the scientific rationale that underpins a robust and self-validating approach to chemical characterization.

Introduction: The Imperative of Structural Integrity

2-(2-Methylphenyl)propan-2-amine hydrochloride belongs to the broad class of substituted phenethylamines, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] The precise arrangement of atoms within this molecule, including the substitution pattern on the aromatic ring, dictates its physicochemical properties and biological interactions. Therefore, unambiguous confirmation of its structure is a non-negotiable prerequisite for its use in any research or development context.

This guide will systematically detail a multi-technique approach to the structural elucidation of 2-(2-Methylphenyl)propan-2-amine hydrochloride, emphasizing the synergistic power of spectroscopic and crystallographic data. We will explore the "why" behind each experimental choice, ensuring that the described workflow constitutes a self-validating system for achieving irrefutable structural confirmation.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into the intricacies of atomic connectivity, the foundational properties of the molecule must be established. This initial phase provides the fundamental parameters upon which the subsequent detailed structural analysis will be built.

Molecular Formula and Weight Determination

High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the elemental composition of a molecule with exceptional accuracy.

Table 1: Fundamental Molecular Properties

| Property | Value |

| Chemical Name | 2-(2-Methylphenyl)propan-2-amine hydrochloride |

| CAS Number | 1439899-51-0[2] |

| Molecular Formula | C₁₀H₁₆ClN[2] |

| Molecular Weight | 185.7 g/mol [2] |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with a high-resolution analyzer, such as a Time-of-Flight (TOF) or Orbitrap.

-

Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to generate the protonated molecular ion [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, ensuring high mass accuracy and resolution.

-

Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the most probable elemental composition. The calculated mass should be within a narrow tolerance (typically < 5 ppm) of the theoretical mass for C₁₀H₁₅N.

The causality behind choosing HRMS lies in its ability to distinguish between isobaric species (molecules with the same nominal mass but different elemental compositions), providing a high degree of confidence in the assigned molecular formula.

Unraveling the Connectivity: A Spectroscopic Triad

With the molecular formula confirmed, the next critical step is to determine the precise arrangement of atoms. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Cartography

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule.

¹H NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.10-7.30 | Multiplet | 4H | Aromatic protons | The complex multiplet arises from the four adjacent protons on the ortho-substituted benzene ring. |

| ~3.00 | Singlet | 2H | CH₂ (Benzylic) | This singlet corresponds to the two protons of the methylene group adjacent to the aromatic ring. |

| ~2.30 | Singlet | 3H | Ar-CH₃ | The singlet represents the three protons of the methyl group attached to the aromatic ring. |

| ~1.20 | Singlet | 6H | C(CH₃)₂ | A singlet integrating to six protons is characteristic of two equivalent methyl groups attached to a quaternary carbon. |

| ~8.50 | Broad Singlet | 3H | -NH₃⁺ | The broad signal corresponds to the three protons of the ammonium group, which are exchangeable. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-(2-Methylphenyl)propan-2-amine hydrochloride in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction of the acquired Free Induction Decay (FID).

-

Data Interpretation: Integrate the signals to determine the relative number of protons, analyze the chemical shifts to infer the electronic environment of the protons, and interpret the splitting patterns (multiplicity) to deduce proton-proton coupling.

The choice of a polar deuterated solvent like DMSO-d₆ is crucial for dissolving the hydrochloride salt and for observing the exchangeable ammonium protons.

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~137 | Quaternary Ar-C | Carbon attached to the propan-2-amine moiety. |

| ~135 | Quaternary Ar-C | Carbon attached to the methyl group. |

| ~130, 127, 126, 125 | Aromatic CH | Four distinct signals for the four CH carbons of the ortho-substituted ring. |

| ~55 | Quaternary C-NH₃⁺ | The carbon atom bonded to the ammonium group. |

| ~45 | CH₂ (Benzylic) | The methylene carbon adjacent to the aromatic ring. |

| ~25 | C(CH₃)₂ | The two equivalent methyl carbons. |

| ~19 | Ar-CH₃ | The methyl carbon attached to the aromatic ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Data Processing and Interpretation: Process the data as with ¹H NMR. The chemical shift of each carbon signal provides information about its hybridization and electronic environment.

The combination of ¹H and ¹³C NMR data allows for the confident assembly of the molecular structure. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the connectivity between protons and carbons, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-2800 (broad) | N-H stretch | Primary ammonium (-NH₃⁺) |

| ~3050 | C-H stretch | Aromatic |

| ~2960, 2870 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1600, 1490 | C=C stretch | Aromatic ring |

| ~1580 | N-H bend | Primary ammonium (-NH₃⁺) |

| ~750 | C-H out-of-plane bend | Ortho-disubstituted benzene |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by intimately mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

-

Instrumentation: Use a Fourier-transform infrared spectrometer.[3]

-

Data Acquisition: Record a background spectrum and then the sample spectrum over the range of 4000-400 cm⁻¹.[3]

-

Data Interpretation: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule. The broad absorption in the 3200-2800 cm⁻¹ region is a hallmark of the N-H stretching vibrations in an ammonium salt.

FTIR provides a self-validating piece of evidence by confirming the presence of the key functional groups (amine hydrochloride, aromatic ring, and aliphatic moieties) predicted by the molecular formula and NMR data.

Mass Spectrometry (MS): Fragmentation Fingerprinting

In addition to providing the molecular formula, mass spectrometry, particularly with electron ionization (EI), can induce fragmentation of the molecule. The resulting fragmentation pattern serves as a "fingerprint" that can be used to confirm the proposed structure.

Expected Fragmentation Pattern (Electron Ionization)

The fragmentation of amphetamine-type molecules is well-characterized. The primary cleavage occurs at the Cα-Cβ bond.

-

Molecular Ion (M⁺): The intact molecule with one electron removed. For the free base, this would be at m/z 149.

-

Base Peak: The most intense peak in the spectrum. For amphetamine analogues, this is often due to the formation of a stable iminium ion. For 2-(2-Methylphenyl)propan-2-amine, cleavage of the bond between the benzylic carbon and the quaternary carbon would lead to the formation of the 2-methylbenzyl radical and the [C(CH₃)₂NH₂]⁺ ion at m/z 72. Alternatively, cleavage to form the 2-methylbenzyl cation would result in a peak at m/z 105. The relative abundance of these fragments provides structural information.

Experimental Protocol: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the free base (if available) or the hydrochloride salt in a suitable volatile solvent.

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

-

Data Acquisition: Acquire the mass spectrum, typically over a mass range of m/z 40-400.

-

Data Interpretation: Analyze the fragmentation pattern and propose fragmentation pathways that are consistent with the proposed structure. Compare the obtained spectrum with library spectra of related compounds if available.

The fragmentation pattern provides a crucial cross-validation of the connectivity established by NMR.

Definitive 3D Structure: X-ray Crystallography

While spectroscopic methods provide excellent information about the connectivity of a molecule, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure in the solid state.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for Single-Crystal X-ray Diffraction.

Protocol:

-

Crystal Growth: Grow single crystals of suitable size and quality from a solution of 2-(2-Methylphenyl)propan-2-amine hydrochloride by slow evaporation of the solvent, cooling, or vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use computational methods to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to obtain the final crystal structure.

The resulting crystal structure provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. It also reveals information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the ammonium group and the chloride anion.

Integrated Data Analysis: A Holistic Approach

The true power of this multi-technique approach lies in the integration of all the data to build a cohesive and self-consistent structural assignment.

Caption: Integrated workflow for structure elucidation.

The proposed structure derived from the interpretation of the spectroscopic data should be entirely consistent with the molecular formula from HRMS. Any discrepancies would necessitate a re-evaluation of the spectral assignments. The definitive 3D structure from X-ray crystallography serves as the ultimate arbiter, confirming or refuting the proposed structure.

Conclusion: The Power of Orthogonal and Validating Methodologies

The structural elucidation of 2-(2-Methylphenyl)propan-2-amine hydrochloride is a systematic process that relies on the application of a suite of orthogonal analytical techniques. Each method provides a unique and complementary set of data, and their combined interpretation leads to a high-confidence structural assignment. This in-depth guide has outlined not only the "how" but also the "why" of each step, emphasizing a self-validating workflow that is essential for the rigorous standards of modern drug discovery and development. By following this integrated approach, researchers can ensure the unequivocal identification and characterization of this and other novel chemical entities.

References

-

Wikipedia. Substituted phenethylamine. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2-naphthaldehyde (CAS No. 3453-33-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 6-Methoxy-2-naphthaldehyde, a key organic compound with significant applications in pharmaceutical synthesis and chemical research. As a pivotal intermediate, particularly in the manufacturing of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, a thorough understanding of its characteristics is paramount for process optimization, safety, and quality control.[1]

Chemical Identity and Molecular Structure

6-Methoxy-2-naphthaldehyde is an aromatic aldehyde featuring a naphthalene core substituted with a methoxy group at the 6-position and a formyl (aldehyde) group at the 2-position.[2] This substitution pattern dictates its chemical reactivity and physical properties.

-

IUPAC Name : 6-methoxynaphthalene-2-carbaldehyde[3]

-

Synonyms : 6-Methoxy-2-naphthalenecarboxaldehyde, MONAL-62[3][4]

-

SMILES : COC1=CC2=C(C=C1)C=C(C=C2)C=O[3]

The presence of the electron-donating methoxy group and the electron-withdrawing aldehyde group on the naphthalene ring system influences its aromatic character and reactivity in various organic transformations.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 6-Methoxy-2-naphthaldehyde, compiled from various authoritative sources. These parameters are critical for designing synthetic routes, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| Appearance | Yellow to beige-yellow or light brown crystalline solid/powder.[2][8] | ChemicalBook, CymitQuimica |

| Melting Point | 81-84 °C (literature)[5][8] | ChemicalBook, Sigma-Aldrich |

| Boiling Point | 196 °C at 10 mmHg | ChemicalBook |

| Solubility | Limited solubility in water (150.1 mg/L at 25°C).[8] Soluble in organic solvents like ethanol, dichloromethane, chloroform (slightly), and methanol (slightly).[2][8] | CymitQuimica, ChemicalBook |

| LogP (Octanol-Water Partition Coefficient) | 2.97 at 25°C[8] | ChemicalBook |

| Vapor Pressure | 0.022 Pa at 25°C[8] | ChemicalBook |

| Density | ~1.169 g/cm³ (Predicted)[8] | ChemicalBook |

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment of 6-Methoxy-2-naphthaldehyde rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the molecular structure, including the positions of the substituents on the naphthalene ring.

-

Infrared (IR) Spectroscopy : The IR spectrum will prominently feature a strong carbonyl (C=O) stretch from the aldehyde group (typically around 1680-1700 cm⁻¹) and C-O stretching vibrations from the methoxy group.

-

Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

Synthesis and Purification

Synthesis Pathway Overview

Several synthetic routes to 6-Methoxy-2-naphthaldehyde have been reported. A common approach involves the bromination of 2-methoxynaphthalene to yield 6-bromo-2-methoxynaphthalene, which is then converted to the target aldehyde via a formylation reaction, such as reaction with N,N-dimethylformamide (DMF).[1] Another documented method involves the reaction of 2-bromo-6-methoxynaphthalene with triethylorthoformate through a Grignard reaction.[8]

Diagram: Synthetic Logic

Caption: Generalized synthetic pathway to 6-Methoxy-2-naphthaldehyde.

Experimental Protocol: Recrystallization for Purification

For drug development and research applications, high purity of intermediates is critical. Recrystallization is a standard and effective method for purifying crude 6-Methoxy-2-naphthaldehyde.

Objective: To remove impurities from a crude sample of 6-Methoxy-2-naphthaldehyde to achieve high purity (e.g., >99.5%).

Materials:

-

Crude 6-Methoxy-2-naphthaldehyde

-

Ethyl acetate (reagent grade)[9]

-

Activated carbon

-

Heating mantle with magnetic stirrer

-

Erlenmeyer flask

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Dissolution : Place the crude 6-Methoxy-2-naphthaldehyde in an Erlenmeyer flask. Add ethyl acetate in a solid-to-liquid ratio of approximately 1:5 to 1:10 (w/v).[9]

-

Heating : Gently heat the mixture to approximately 70°C with continuous stirring until the solid is completely dissolved.[9]

-

Decolorization : If the solution is colored, add a small amount of activated carbon (e.g., 1% of the crude product's mass) to the hot solution.[9] Stir at a constant temperature for 15-30 minutes to adsorb colored impurities.[9]

-

Hot Filtration : Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon and any insoluble impurities. This step must be performed rapidly to prevent premature crystallization.

-

Crystallization : Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization, typically for 1-3 hours.[9]

-

Isolation : Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing & Drying : Wash the crystals with a small amount of cold ethyl acetate to remove any residual soluble impurities. Dry the crystals under vacuum or in a low-temperature oven (e.g., 45°C) until a constant weight is achieved.[9]

Chemical Reactivity and Stability

-

Reactivity : The aldehyde functional group is the primary site of reactivity, readily undergoing reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., Knoevenagel condensation) with active methylene compounds.[] The aromatic naphthalene ring can undergo electrophilic substitution, although the positions are directed by the existing substituents.

-

Stability : The compound is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon).[6][8] It should be kept in a tightly sealed container in a cool, dry place.[6]

-

Incompatibilities : It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][10]

Safety and Handling

As a laboratory chemical, proper safety precautions are essential during handling.

-

Hazard Identification : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE) :

-

Handling : Avoid contact with skin and eyes.[10] Minimize dust generation and accumulation.[11] Wash hands thoroughly after handling.[11]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances in a tightly closed container.[11]

Applications in Research and Drug Development

6-Methoxy-2-naphthaldehyde is a versatile building block with several key applications:

-

Pharmaceutical Intermediate : It is a crucial intermediate in the synthesis of Nabumetone.[1][6][][8]

-

Fluorescent Probes : It is used in organic synthesis to create fluorescent substrates for studying enzymes like aldehyde dehydrogenase (ALDH) and for research related to hypertension and vascular inflammation.[6][][8]

-

Material Science : Its derivatives have been investigated for their non-linear optical (NLO) properties and as components in the development of AIE (Aggregation-Induced Emission) active dyes for bioimaging.[][8]

References

-

Material Safety Data Sheet - 2-Acetyl-6-Methoxynaphthalene, 98% . Cole-Parmer. [Link]

-

Method for synthesizing 6-methoxy-2-naphthaldehyde . Patsnap. [Link]

-

6-Methoxy-2-naphthaldehyde | C12H10O2 | CID 76991 . PubChem, National Institutes of Health. [Link]

- CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde.

-

3,4-Methylenedioxymethamphetamine | C11H15NO2 | CID 1615 . PubChem, National Institutes of Health. [Link]

-

S(+)-3 4-MDMA HCL . ChemBK. [Link]

-

6-METHOXY-2-NAPHTHALDEHYDE . FDA Global Substance Registration System. [Link]

-

MDMA . Wikipedia. [Link]

Sources

- 1. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 2. CAS 3453-33-6: 6-Methoxy-2-naphthaldehyde | CymitQuimica [cymitquimica.com]

- 3. 6-Methoxy-2-naphthaldehyde | C12H10O2 | CID 76991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 6-メトキシ-2-ナフトアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 6-Methoxy-2-naphthaldehyde, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 8. 6-Methoxy-2-naphthaldehyde CAS#: 3453-33-6 [m.chemicalbook.com]

- 9. CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Presumed Mechanism of Action of 2-methyl-1-(o-tolyl)propan-2-amine hydrochloride

Introduction

2-methyl-1-(o-tolyl)propan-2-amine hydrochloride is a synthetic compound belonging to the substituted amphetamine class of molecules. Its structural similarity to amphetamine and other psychoactive substances suggests a primary mechanism of action centered on the modulation of monoaminergic neurotransmission in the central nervous system. This guide provides a detailed exploration of its presumed molecular interactions, the resultant cellular and systemic effects, and the experimental methodologies required to elucidate and validate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds.

Molecular Structure and Inferred Pharmacological Class

The chemical structure of 2-methyl-1-(o-tolyl)propan-2-amine features a propane-2-amine backbone, which is characteristic of amphetamine-like compounds. The presence of a methyl group at the second carbon atom and an ortho-tolyl (2-methylphenyl) group attached to the first carbon atom are key structural features that likely influence its interaction with biological targets. Based on this structure, the compound is classified as a central nervous system stimulant and a sympathomimetic, with an expected mechanism of action involving the monoamine transporters.[1]

Primary Mechanism of Action: Interaction with Monoamine Transporters

The principal pharmacological targets of amphetamine and its analogues are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the neurotransmitter signal.

2-methyl-1-(o-tolyl)propan-2-amine hydrochloride is presumed to act as a substrate for these transporters. This interaction leads to two primary effects:

-

Reuptake Inhibition: By binding to the transporters, the compound competitively inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to an increased concentration of these neurotransmitters in the synaptic cleft.

-

Neurotransmitter Release: As a substrate, the compound is transported into the presynaptic neuron. Once inside, it disrupts the vesicular storage of monoamines, leading to a non-exocytotic release of neurotransmitters into the cytoplasm and subsequently into the synaptic cleft via reverse transport through the monoamine transporters. This process is a hallmark of amphetamine-like stimulants.

The "alternating access" mechanism describes how these transporters mediate the translocation of substrates across the cell membrane through a series of conformational changes.[2] The binding of the substrate and ions to the outward-facing conformation of the transporter triggers a conformational change to an occluded state, followed by an inward-facing conformation that releases the substrate into the cytoplasm.[2]

Influence of the ortho-tolyl Substitution

The presence of the ortho-tolyl group is expected to modulate the affinity and selectivity of the compound for the different monoamine transporters. The steric bulk and electronic properties of the methyl group on the phenyl ring can influence how the molecule fits into the binding pocket of DAT, NET, and SERT, potentially altering the potency of reuptake inhibition and release for each transporter. This can lead to a unique pharmacological profile compared to unsubstituted amphetamine or other substituted analogues.

Potential Secondary Pharmacological Targets

Beyond the monoamine transporters, substituted amphetamines can interact with other receptors and proteins, which may contribute to their overall pharmacological effects.

-

Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein coupled receptor that is activated by trace amines and psychostimulants.[4] Activation of TAAR1 can modulate the activity of monoamine transporters and influence monoaminergic neurotransmission. It is plausible that 2-methyl-1-(o-tolyl)propan-2-amine hydrochloride could act as a TAAR1 agonist.[3]

-

Sigma Receptors (σ1 and σ2): Some psychoactive compounds exhibit affinity for sigma receptors, which are involved in a variety of cellular functions and have been implicated in the pathophysiology of several neurological disorders.[5] The binding profile of 2-methyl-1-(o-tolyl)propan-2-amine hydrochloride at these receptors would require experimental determination.

-

Serotonin (5-HT) Receptors: Certain amphetamine analogues can directly interact with 5-HT receptors, such as the 5-HT2A receptor, which can contribute to their psychoactive effects.[3]

Experimental Protocols for Elucidating the Mechanism of Action

A systematic approach involving a combination of in vitro and in vivo assays is necessary to definitively characterize the mechanism of action of 2-methyl-1-(o-tolyl)propan-2-amine hydrochloride.

In Vitro Assays

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity (Ki) of the compound for a panel of receptors and transporters, including DAT, NET, SERT, TAAR1, sigma receptors, and various 5-HT receptor subtypes.

-

Methodology:

-

Prepare cell membranes or purified receptors expressing the target of interest.

-

Incubate the membranes/receptors with a specific radioligand in the presence of varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value.

-

-

-

Neurotransmitter Uptake Assays:

-

Objective: To measure the potency of the compound to inhibit the uptake of radiolabeled monoamines ([3H]dopamine, [3H]norepinephrine, [3H]serotonin) into synaptosomes or cells expressing the respective transporters.

-

Methodology:

-

Prepare synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) or use cell lines stably expressing the transporters.

-

Pre-incubate the synaptosomes/cells with varying concentrations of the test compound.

-

Initiate the uptake by adding the radiolabeled neurotransmitter.

-

After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantify the radioactivity accumulated inside the synaptosomes/cells.

-

Determine the IC50 for uptake inhibition.

-

-

-

Neurotransmitter Release Assays:

-

Objective: To assess the ability of the compound to induce the release of preloaded radiolabeled monoamines from synaptosomes or cells expressing the transporters.

-

Methodology:

-

Load synaptosomes/cells with a radiolabeled neurotransmitter.

-

Wash the preparations to remove excess extracellular radiolabel.

-

Expose the loaded synaptosomes/cells to varying concentrations of the test compound.

-

Collect the supernatant at different time points and quantify the amount of released radioactivity.

-

Calculate the EC50 (effective concentration to produce 50% of the maximal release).

-

-

In Vivo Studies

-

Microdialysis:

-

Objective: To measure the extracellular concentrations of dopamine, norepinephrine, and serotonin in specific brain regions of awake, freely moving animals following systemic administration of the compound.

-

Methodology:

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

-

Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

-

Collect dialysate samples at regular intervals before and after drug administration.

-

Analyze the dialysate samples for monoamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

-

Behavioral Pharmacology:

-

Objective: To characterize the behavioral effects of the compound, which can provide insights into its neurochemical actions.

-

Relevant Paradigms:

-

Locomotor Activity: To assess stimulant effects.

-

Drug Discrimination: To determine if the subjective effects of the compound are similar to those of known drugs of abuse (e.g., amphetamine, MDMA).

-

Conditioned Place Preference: To evaluate the rewarding or aversive properties of the compound.

-

-

Data Presentation

Table 1: Hypothetical In Vitro Binding and Functional Data for 2-methyl-1-(o-tolyl)propan-2-amine hydrochloride

| Target | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) | Release (EC50, nM) |

| DAT | 50 | 100 | 75 |

| NET | 25 | 60 | 40 |

| SERT | 200 | 500 | >1000 |

| TAAR1 | 150 | N/A | N/A |

| σ1 | 300 | N/A | N/A |

| 5-HT2A | >1000 | N/A | N/A |

Note: The values in this table are hypothetical and serve as an example of how data for this compound might be presented. Actual values would need to be determined experimentally.

Visualizations

Diagram 1: Presumed Signaling Pathway of 2-methyl-1-(o-tolyl)propan-2-amine hydrochloride

Caption: Workflow for in vitro pharmacological profiling.

Conclusion

References

-

Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]

-

Mephedrone - Wikipedia. Wikipedia. [Link]

-

2-Methyl-1-phenylpropan-2-amine hydrochloride | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

-

2-Methyl-1-(o-tolyl)propan-1-aminehydrochloride. MySkinRecipes. [Link]

-

Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. ScienceDirect. [Link]

-

In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. PubMed Central. [Link]

- Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

-

Heterocyclic analogs of amphetamine: Thioureas, dithiocarbamates, and negatively substituted amides. PubMed. [Link]

-

Molecular basis of human trace amine-associated receptor 1 activation. PubMed Central. [Link]

-

In vitro effects of 2-methyl-3-propylbutane-1,4-diol purified from Alstonia boonei on erythrocyte membrane stabilization and mitochondrial membrane permeabilization. PubMed. [Link]

-

Binding profile of the selective muscarinic receptor antagonist tripitramine. PubMed. [Link]

-

Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design. ResearchGate. [Link]

-

Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. PubMed Central. [Link]

-

2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary (CAS=124-68-5). Regulations.gov. [Link]

-

Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). PubMed. [Link]

-

6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central. [Link]

-

Psychotropic drugs (2). Interaction between monoamine oxidase (MAO) inhibitors and other substances. PubMed. [Link]

-

Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. PubMed. [Link]

-

Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. PubMed. [Link]

-

Design, Synthesis, and Pharmacological Evaluation of JDTic Analogs to Examine the Significance of Replacement of the 3-hydroxyphenyl Group With Pyridine or Thiophene Bioisosteres. PubMed. [Link]

-

2-Amino-2-methyl-1-propanol. PubChem. [Link]

-

Trace amine-associated receptors and their ligands. PubMed Central. [Link]

Sources

- 1. 2-Methyl-1-phenylpropan-2-amine hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mephedrone - Wikipedia [en.wikipedia.org]

- 4. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Phenethylamine Derivatives in Neuroscience Research: From Molecular Interactions to Behavioral Paradigms

Abstract: Phenethylamine and its extensive family of derivatives are central to neuroscience research, providing critical tools to dissect the complexities of the central nervous system. This guide offers an in-depth exploration of these neuroactive compounds, from their fundamental chemical properties to their application in advanced experimental protocols. We will examine their primary mechanisms of action, focusing on the modulation of monoaminergic neurotransmitter systems, and detail their interactions with key molecular targets such as transporters and receptors. This document is designed for researchers, scientists, and drug development professionals, providing not only theoretical knowledge but also practical, field-proven insights and detailed methodologies to empower rigorous and reproducible scientific inquiry.

Section 1: The Phenethylamine Scaffold: A Privileged Structure in Neuroscience

The phenethylamine backbone, a simple phenyl ring attached to an ethylamine side chain, is a remarkably "privileged" structure in neuropharmacology. Its basic framework is shared by essential endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine, making it an ideal starting point for designing synthetic molecules that can probe and modulate neuronal signaling.

1.1 Core Chemical Structure and Properties

The versatility of the phenethylamine scaffold lies in its susceptibility to chemical modification. Substitutions on the phenyl ring, the ethyl chain, or the terminal amine group can dramatically alter a compound's potency, selectivity, and mechanism of action.[1] This structure-activity relationship (SAR) is a cornerstone of neuropharmacology, allowing for the rational design of tools to study specific neural circuits and behaviors.[2][3]

1.2 Endogenous Phenethylamines and Their Roles

Endogenous phenethylamine itself is a trace amine that acts as a neuromodulator, primarily through the Trace Amine-Associated Receptor 1 (TAAR1).[4][5] It plays a role in regulating monoamine neurotransmission.[4][6] Its more famous derivatives, the catecholamines (dopamine and norepinephrine), are fundamental to processes ranging from motor control and motivation to attention and mood.[1][7]

1.3 Synthetic Derivatives: Expanding the Pharmacological Toolkit

Synthetic derivatives range from widely used research tools like amphetamine to complex therapeutic agents.[1][8] These compounds can be broadly classified based on their primary mechanism of action, which will be explored in the next section.

Section 2: Mechanism of Action: Modulating Synaptic Transmission

Phenethylamine derivatives exert their effects by interacting with a handful of critical protein targets that govern the lifecycle of monoamine neurotransmitters.

2.1 Interaction with Monoamine Transporters (DAT, NET, SERT)

The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are membrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating the signal.[9] Phenethylamines can interact with these transporters in two primary ways:

-

Reuptake Inhibitors: These compounds, like cocaine, act as blockers, physically occluding the transporter and preventing it from clearing neurotransmitters. This leads to an accumulation of the neurotransmitter in the synapse.

-

Substrate-Releasers: This is a more complex mechanism characteristic of amphetamine and its analogs.[8][10] These compounds are recognized as substrates by the transporters and are moved into the presynaptic terminal. Once inside, they disrupt the vesicular monoamine transporter 2 (VMAT2), causing neurotransmitters to be released from synaptic vesicles into the cytoplasm.[2][6] This high cytoplasmic concentration then causes the DAT, NET, or SERT to reverse their direction of transport, actively pumping neurotransmitters out into the synapse in a non-action potential dependent manner.[8][11]

Causality Insight: A researcher would choose a reuptake inhibitor to study the effects of prolonged synaptic dwell time of endogenously released neurotransmitters. In contrast, a releasing agent would be used to induce a rapid, massive, and non-physiological efflux of neurotransmitter to study systems under conditions of extreme stimulation.

Caption: Dual mechanisms of phenethylamines at the dopamine transporter (DAT).

2.2 Receptor Agonism and the Role of TAAR1

While many classic phenethylamines have low affinity for postsynaptic receptors, their primary target for neuromodulation is the Trace Amine-Associated Receptor 1 (TAAR1).[4][12] TAAR1 is an intracellular G-protein coupled receptor that, when activated by compounds like phenethylamine or amphetamine, initiates a signaling cascade that can modulate the activity of the monoamine transporters and influence neuronal firing rates.[6][13] This provides a distinct regulatory mechanism separate from direct transporter interaction.[5] Agonism at TAAR1 is an area of intense research for its potential to treat conditions like schizophrenia and substance use disorders.[12][14]

Caption: Simplified TAAR1 signaling cascade modulating monoamine transporters.

Section 3: Key Derivatives as Research Tools

The structural diversity of phenethylamines allows for the selective targeting of different monoamine systems.

| Derivative | Primary Target(s) | Key Research Application(s) |

| Amphetamine | DAT/NET Releaser, TAAR1 Agonist | Studying dopamine/norepinephrine dynamics, models of psychosis, ADHD research.[8] |

| Methamphetamine | Potent DAT/NET/SERT Releaser | Research into neurotoxicity, addiction mechanisms, more potent psychostimulant effects.[8][15] |

| MDMA (Ecstasy) | Potent SERT Releaser, also affects DAT/NET | Investigating serotonin system function, social behavior, potential therapeutic for PTSD.[12] |

| 25I-NBOMe | Potent 5-HT2A Receptor Agonist | Probing the role of the 5-HT2A receptor in perception and psychosis.[11] |

| RO5256390 | Selective TAAR1 Agonist | Investigating "clean" TAAR1 signaling without direct transporter action, pro-cognitive effects.[14] |

Section 4: Experimental Protocols and Methodologies

The following protocols represent core techniques for characterizing phenethylamine derivatives.

4.1 In Vitro Assays: Quantifying Molecular Interactions

Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity (Ki)

This assay quantifies how strongly a test compound binds to a specific receptor target. It relies on competition between an unlabeled test compound and a radioactively labeled ligand with known affinity for the receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of a phenethylamine derivative for the dopamine D2 receptor.

-

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the human dopamine D2 receptor.[16]

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (known D2 antagonists).[17]

-

Test Compound (unlabeled phenethylamine derivative).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

-

96-well plates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

-

-

Methodology:

-

Preparation: Serially dilute the test compound to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Incubation: In each well of a 96-well plate, combine:

-

50 µL of cell membrane preparation (containing a known amount of protein, e.g., 10-20 µg).

-

50 µL of [³H]-Spiperone at a concentration near its Kd (e.g., 0.2 nM).

-

50 µL of test compound dilution or buffer (for total binding) or a high concentration of a known D2 antagonist like haloperidol (for non-specific binding).[18]

-

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[16]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis & Self-Validation:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percent specific binding against the log concentration of the test compound. This will generate a sigmoidal competition curve.

-

Use non-linear regression analysis (e.g., in Prism software) to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.

-

Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its known dissociation constant.[16]

-

Trustworthiness Check: The curve should have a Hill slope close to -1.0, indicating a competitive interaction at a single site. The results should be reproducible across multiple experiments.

-

Caption: Workflow for a radioligand binding assay.

4.2 In Vivo Studies: Assessing Physiological and Behavioral Effects

Protocol 2: In Vivo Microdialysis in Rodents

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of an awake, behaving animal.[19]

-

Objective: To measure dopamine release in the nucleus accumbens of a rat following systemic administration of amphetamine.

-

Materials:

-

Stereotaxic apparatus for surgery.

-

Microdialysis guide cannula and probe (e.g., 2 mm active membrane).

-

Syringe pump, fraction collector.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

HPLC system with electrochemical detection (HPLC-EC) for dopamine analysis.[20]

-

Amphetamine solution for injection.

-

-

Methodology:

-

Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula aimed at the nucleus accumbens. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain.

-

Perfusion & Baseline: Begin perfusing the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).[21] Allow the system to stabilize for at least 90-120 minutes.

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials using a refrigerated fraction collector. Collect at least 3-4 stable baseline samples.

-

Drug Administration: Administer amphetamine (e.g., 1-2 mg/kg, i.p.) to the animal.

-

Post-Injection Collection: Continue collecting dialysate samples for at least 2-3 hours to monitor the drug-induced changes in dopamine levels.

-

Analysis: Analyze the concentration of dopamine in each dialysate sample using HPLC-EC.

-

-

Data Analysis & Self-Validation:

-

Quantify the dopamine concentration in each sample against a standard curve.

-

Express the data as a percentage change from the average baseline concentration.

-

Trustworthiness Check: Following the experiment, verify the probe placement via histology. The baseline dopamine levels should be stable before drug administration. A "no-net-flux" or "zero-flow" method can be performed in separate animals to estimate the absolute basal concentration of dopamine, validating the collection efficiency.

-

Section 5: Data Interpretation and Validation

5.1 Structure-Activity Relationship (SAR) Analysis

Systematic modification of the phenethylamine structure and subsequent testing using the protocols above allows researchers to build SAR models. For example, studies have shown that adding a methyl group to the alpha-carbon of phenethylamine (creating amphetamine) dramatically increases its potency and slows its metabolism by monoamine oxidase (MAO).[4] Further methoxylation of the phenyl ring can shift selectivity towards serotonin receptors.[9][22]

5.2 Bridging In Vitro Data to In Vivo Outcomes

A high binding affinity (low Ki) in vitro does not always translate to potent in vivo effects. Factors such as blood-brain barrier penetration, metabolic stability, and off-target effects must be considered. Microdialysis is a crucial tool for confirming that a compound not only reaches its target but also produces the expected neurochemical effect (e.g., increasing synaptic dopamine).[19] Behavioral assays, such as locomotor activity tests, can then link this neurochemical change to a functional outcome.[11]

Section 6: Future Directions and Emerging Applications

The study of phenethylamine derivatives continues to evolve. Current research focuses on developing "biased agonists" that selectively activate specific downstream signaling pathways of a receptor, offering the potential for more refined therapeutic effects with fewer side effects. The combination of these pharmacological tools with techniques like optogenetics and chemogenetics will allow for unprecedented precision in dissecting the function of neural circuits. As our understanding of the neurobiological basis of psychiatric and neurological disorders deepens, the rational design of novel phenethylamine derivatives will remain a vital strategy for developing the next generation of neuroscience research tools and therapeutics.[2][9]

References

-

Phenethylamine - Wikipedia. Wikipedia. [Link]

-

Hossain, M. S., Wickramasinghe, N. S., Kim, H., Choi, H., An, I. S., & Kim, K. M. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459–468. [Link]

-

Sabelli, H., & Mosnaim, A. (2016). PHENYLETHYLAMINE: HEALTH BENEFITS -A REVIEW. World Journal of Pharmaceutical and Life Sciences. [Link]

-

Mazumder, M. K., Paul, R., & Borah, A. (2013). β-Phenethylamine-A Phenylalanine Derivative in Brain-Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT-Diaphorase: An In Silico Study. Basic & clinical pharmacology & toxicology, 113(2), 119–126. [Link]

-

Hossain, M. S., Wickramasinghe, N. S., Kim, H., Choi, H., An, I. S., & Kim, K. M. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459-468. [Link]

-

Stahl, S. M., & Grady, M. M. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science, 5(3), 159–175. [Link]

-

Berrocal-Lobo, M., & Morales-García, J. A. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(3), 1018. [Link]

-

Kim, J., Han, G., Lim, H., Lee, S. H., Kim, H. J., Kim, H., Kim, K. M., & Cheong, J. H. (2022). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Biomedicines, 10(11), 2736. [Link]

-

Hossain, M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. ResearchGate. [Link]

-

Wu, H., et al. (2000). Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors. Journal of Biomolecular Screening. [Link]

-

Goodwin, J. S., Larson, G. A., Swant, J., & Zahniser, N. R. (2009). Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo. Journal of Biological Chemistry, 284(5), 2978–2989. [Link]

-

Westbrook, C. A., et al. (2020). A dopaminergic basis of behavioral control. eLife. [Link]

-

Miller, G. M. (2011). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Journal of neurochemistry, 116(2), 164–176. [Link]

-

Kennedy, R. T. (2013). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 85(2), 838-845. [Link]

-

Kim, H. S., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

-

Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 5(9), 853–866. [Link]

-

Fornai, F., et al. (2019). The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation. Frontiers in Neuroscience. [Link]

-

Pei, Y., Asif-Malik, A., & Canales, J. J. (2016). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Neuroscience, 10, 148. [Link]

-

Ashok, A. H., et al. (2017). The dopaminergic basis of human behaviors: a review of molecular imaging studies. Frontiers in Behavioral Neuroscience. [Link]

-

Schmädicke, N. (2013). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Freie Universität Berlin. [Link]

-

Kim, H. S., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Semantic Scholar. [Link]

-

Kim, H. S., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-185. [Link]

-

Zhang, M., & Zhang, J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 18-25. [Link]

-

Leońska-Duniec, A., et al. (2023). Driven by Dopamine: Genetic Insights into Motivation and Performance in Sports and Esports. Genes. [Link]

-

Fornai, F., et al. (2019). The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation. Frontiers in Neuroscience. [Link]

-

Lee, A. W., et al. (2017). Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. Journal of Visualized Experiments. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Njunge, J. M., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst. [Link]

-

McClung, C. A. (2012). BSSR Lecture Series: Regulation of the dopaminergic reward circuit and manic-like behavior. YouTube. [Link]

-

Pedersen, D. S., et al. (2023). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

-

Rege, S. (2023). Amphetamine vs Methamphetamine: Chemical and Clinical Differences. Psych Scene Hub. [Link]

-

De Felice, A., et al. (2022). Trace Amine Associate Receptor 1 (TAAR1) as a New Target for the Treatment of Cognitive Dysfunction in Alzheimer's Disease. International Journal of Molecular Sciences. [Link]

-

Effects of Methamphetamine Detected in Brain. Neurology Today. [Link]

-

Eysberg, M. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net. [Link]

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 3. researchgate.net [researchgate.net]

- 4. Phenethylamine - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. psychscenehub.com [psychscenehub.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 18. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. news-medical.net [news-medical.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Substituted Propan-1-amines as Privileged Scaffolds in Medicinal Chemistry

Executive Summary: The "Power of Three"

In the architecture of small-molecule drugs, the linker region is rarely just an inert tether. It is a ruler that measures the distance between binding pockets. This guide focuses on the substituted propan-1-amine scaffold (

Why the propyl chain? In G-Protein Coupled Receptors (GPCRs) and Monoamine Transporters (MATs), the distance between the hydrophobic aromatic binding site and the aspartate residue (which anchors the basic amine) is frequently 5.5–7.5 Å . A flexible three-carbon chain allows the molecule to adopt a low-energy conformation that perfectly bridges this gap. This guide explores the structure-activity relationships (SAR), synthetic pathways, and validation protocols for this critical scaffold.

Mechanistic Insight & SAR: The Distance Hypothesis

The Phenothiazine Switch

One of the most instructive examples of the propyl chain's importance is the functional divergence observed in phenothiazines. This serves as a primary lesson in causality :

-

Ethyl Linker (2C): Constrains the amine too close to the tricyclic ring. The molecule binds preferentially to the Histamine H1 receptor .

-

Example: Promethazine (Antihistamine).

-

-

Propyl Linker (3C): Extends the amine to the precise distance required to interact with the aspartate in the Dopamine D2 receptor .

-

Example: Chlorpromazine (Antipsychotic).

-

This single carbon addition shifts the therapeutic indication from allergy relief to treating schizophrenia.

Pharmacophore Visualization

The following diagram illustrates the pharmacophore requirements for Monoamine Transporter inhibitors (e.g., SSRIs like Fluoxetine or Dapoxetine), highlighting the critical spatial arrangement.

Caption: Pharmacophore model showing the critical bridging role of the propyl linker between the aromatic moiety and the basic amine.

Synthetic Methodologies

To access chiral substituted propan-1-amines (e.g., Dapoxetine analogs), we cannot rely on simple alkylation, which often yields racemates. The industry standard has shifted toward Asymmetric Reductive Amination or the use of Chiral Auxiliaries (e.g., Ellman's auxiliary).

Workflow: Enantioselective Synthesis via Chiral Sulfinamide

This protocol ensures high enantiomeric excess (ee), which is critical as the (S)-enantiomer is often the bioactive species in SSRIs.

Caption: Asymmetric synthesis workflow utilizing Ellman's auxiliary to generate high-purity chiral propan-1-amines.

Experimental Protocols

Protocol: Synthesis of (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine Analog)

Rationale: This protocol utilizes a modified Mannich-type approach followed by resolution, or direct asymmetric reduction as visualized above. Below is the Self-Validating reduction protocol.

Reagents:

-

Substrate: 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one[1]

-

Chiral Reagent: (S)-(-)-tert-Butanesulfinamide[1]

-

Catalyst: Titanium(IV) ethoxide (

) -

Reductant: Sodium Borohydride (

)

Step-by-Step Methodology:

-

Imine Formation: In a dry flask under

, dissolve the ketone (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add-

Validation Point: Monitor by TLC. The disappearance of the ketone spot indicates conversion to the sulfinyl imine.

-

-

Reduction: Cool the mixture to -48°C. Add

(4.0 eq) slowly to prevent temperature spikes (which erode chirality). Stir for 4 hours.-

Causality: Low temperature maximizes the diastereoselectivity of the hydride attack directed by the bulky sulfinyl group.

-

-

Quench & Workup: Quench with brine. Filter the titanium salts through Celite. Extract with Ethyl Acetate.

-

Deprotection: Treat the crude sulfinamide with 4M HCl in dioxane/methanol (1:1) for 1 hour at room temperature to cleave the auxiliary.

-

Methylation (Eschweiler-Clarke): Treat the resulting primary amine with formaldehyde and formic acid at reflux to generate the N,N-dimethyl tertiary amine.

Biological Validation: Radioligand Binding Assay (SERT)

Objective: Determine the affinity (

-

Membrane Prep: Use HEK-293 cells stably expressing human SERT.[2] Homogenize and centrifuge to isolate cell membranes.

-

Incubation: Incubate membranes with

-Citalopram (radioligand) and varying concentrations of the test compound ( -

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester to separate bound from free ligand.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Data Presentation: SAR of Chain Length

The following table summarizes the "Goldilocks Effect" of the alkyl chain length on biological activity in typical monoamine transporter ligands.

| Linker Length | Structure | Primary Biological Outcome | Binding Affinity ( |

| Ethyl (2C) | Loss of efficacy at Transporters; Shift to H1/Muscarinic activity. | High | |

| Propyl (3C) | Optimal Efficacy . Perfect fit for the Aspartate-Aromatic distance (~6.5Å). | Low | |

| Butyl (4C) | Steric clash; increased entropic penalty upon binding. | Moderate to High | |

| Branched | Introduces chirality; rigidifies the chain.[3] | Variable; (S)-isomers often preferred. |

References

-

Structure-Activity Relationships of Phenothiazines. National Institutes of Health (NIH) / SlideShare. (General SAR principles regarding ethyl vs. propyl chains).

-

Discovery and Development of Monoamine Transporter Ligands. PubMed Central (PMC). (Detailed discussion on DAT/SERT inhibitors and the propyl pharmacophore).

-

A Novel and Practical Asymmetric Synthesis of Dapoxetine Hydrochloride. Beilstein Journal of Organic Chemistry. (Protocol for asymmetric reductive amination).[1]

-

Structural Basis for Recognition of Antihistamine Drug by Human Histamine Receptor. Nature/PMC. (Structural biology explaining the binding pocket differences).

-

Overview of Monoamine Transporters. Current Protocols in Pharmacology / PMC. (Background on the physiological targets).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-methyl-1-(2-methylphenyl)propan-2-amine hydrochloride: Synthesis, Characterization, and Inferred Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-1-(2-methylphenyl)propan-2-amine hydrochloride, a positional isomer of the well-known anorectic agent, phentermine. While specific research on this particular ortho-substituted analog is limited, this document synthesizes available information on its identity, synthesis, and analytical characterization. By drawing logical parallels with closely related phenethylamine congeners, this guide offers insights into its predicted physicochemical properties, potential pharmacological activity, and toxicological profile. The primary documented application of this compound is as a key intermediate in the synthesis of more complex pharmaceutical agents. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and analytical sciences who may encounter or have an interest in this and other substituted phenethylamines.

Introduction and Nomenclature

2-methyl-1-(2-methylphenyl)propan-2-amine hydrochloride is a synthetic compound belonging to the substituted phenethylamine class. Structurally, it is a positional isomer of phentermine, differing in the placement of a methyl group on the phenyl ring. While phentermine is unsubstituted on the phenyl ring, this compound possesses a methyl group at the ortho (position 2) position. This seemingly minor structural alteration can have significant implications for its chemical properties, biological activity, and metabolic fate.

Due to its limited presence in mainstream scientific literature, a wide array of synonyms is not available. The nomenclature is primarily based on systematic chemical naming conventions.

Key Identifiers:

-

Systematic Name: 2-methyl-1-(2-methylphenyl)propan-2-amine hydrochloride

-

Commonly Associated Name: ortho-methylphentermine hydrochloride

-

Molecular Formula: C₁₁H₁₈ClN

-

Molecular Weight: 200.72 g/mol

It is crucial to distinguish this compound from its isomers to avoid misinterpretation of data.

| Isomer Name | Position of Phenyl Methyl Group |

| 2-methyl-1-(2-methylphenyl)propan-2-amine | ortho (2-position) |

| 2-methyl-1-(3-methylphenyl)propan-2-amine | meta (3-position) |